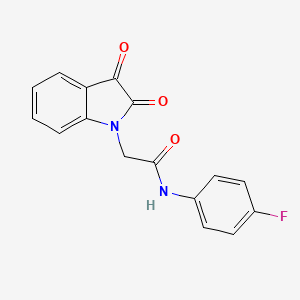
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide typically involves the reaction of an indole derivative with a fluorophenyl acetamide precursor. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the indole ring or the acetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological or chemical activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may include other indole derivatives with different substituents. Examples include:
- 2-(2,3-dioxoindol-1-yl)-N-phenylacetamide
- 2-(2,3-dioxoindol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(2,3-dioxoindol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which may impart specific chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this derivative potentially distinct from its analogs.
Eigenschaften
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVAAIWIJCQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)
![2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2568884.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2568886.png)


![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)
![2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2568897.png)
![4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide](/img/structure/B2568898.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2568899.png)
![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)
